molecular formula C18H17NO4 B8758385 2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione CAS No. 90503-16-5

2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8758385
CAS RN: 90503-16-5
M. Wt: 311.3 g/mol
InChI Key: BQPGTZDMUJNXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90503-16-5

Product Name

2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(2-hydroxy-3-phenylmethoxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C18H17NO4/c20-14(12-23-11-13-6-2-1-3-7-13)10-19-17(21)15-8-4-5-9-16(15)18(19)22/h1-9,14,20H,10-12H2

InChI Key

BQPGTZDMUJNXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly distilled benzyl-glycidylether (60 g, 0.365 mmol), phthalimide (49.2 g, 0.304 mmol) and potassium carbonate (3.34 g, 24 mmol) were refluxed with stirring in ethanol (500 ml) for 27 hours. TLC indicated full conversion of the starting material. Ethanol was removed in vacuo. The residual oily material was transferred to a 2 1 separation funnel and distributed between ethyl acetate (800 ml) and water (500 ml). The aqueous phase was extracted with ethyl acetate (200 ml), and the combined organic phases were washed with water (300 ml), dried over magnesium sulphate, filtered and concentrated in vacuo. The residual oily material (115 g) was diluted with an equal amount (w/v) of ether (115 ml) and allowed to stand for several days. Crystals were collected on a glass sinter and air dried with suction for 1 hour; then dried under vacuum to constant weight. Yield: 81.5 g (72%). The mother liquor was diluted with ether and seeded with crystals from the first crop. Total yield: 80%. TLC indicated one spot. Structure was confirmed by NMR and IR.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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